molecular formula C12H19Cl2N3O B11805940 6-Methyl-4-(piperazin-1-yl)-2,3-dihydrofuro[3,2-c]pyridine dihydrochloride

6-Methyl-4-(piperazin-1-yl)-2,3-dihydrofuro[3,2-c]pyridine dihydrochloride

Cat. No.: B11805940
M. Wt: 292.20 g/mol
InChI Key: CVKUZCVJCFGYRY-UHFFFAOYSA-N
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Description

6-Methyl-4-(piperazin-1-yl)-2,3-dihydrofuro[3,2-c]pyridine dihydrochloride is a heterocyclic compound that contains a piperazine ring fused to a pyridine ring with a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-(piperazin-1-yl)-2,3-dihydrofuro[3,2-c]pyridine dihydrochloride typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like DMSO (Dimethyl sulfoxide).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of solid-phase synthesis and parallel synthesis techniques can also be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-(piperazin-1-yl)-2,3-dihydrofuro[3,2-c]pyridine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

6-Methyl-4-(piperazin-1-yl)-2,3-dihydrofuro[3,2-c]pyridine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-4-(piperazin-1-yl)-2,3-dihydrofuro[3,2-c]pyridine dihydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-4-(piperazin-1-yl)-2,3-dihydrofuro[3,2-c]pyridine dihydrochloride is unique due to its fused ring structure, which imparts specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

Molecular Formula

C12H19Cl2N3O

Molecular Weight

292.20 g/mol

IUPAC Name

6-methyl-4-piperazin-1-yl-2,3-dihydrofuro[3,2-c]pyridine;dihydrochloride

InChI

InChI=1S/C12H17N3O.2ClH/c1-9-8-11-10(2-7-16-11)12(14-9)15-5-3-13-4-6-15;;/h8,13H,2-7H2,1H3;2*1H

InChI Key

CVKUZCVJCFGYRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCO2)C(=N1)N3CCNCC3.Cl.Cl

Origin of Product

United States

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